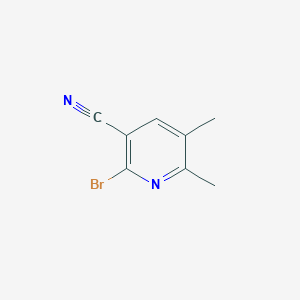

2-Bromo-5,6-dimethylnicotinonitrile

Descripción general

Descripción

2-Bromo-5,6-dimethylnicotinonitrile is a chemical compound with the molecular formula C8H7BrN2. It belongs to the class of nicotinonitrile derivatives and has gained attention in the scientific community due to its potential biological activity and therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Bromo-5,6-dimethylnicotinonitrile involves the use of the Vilsmeier–Haack reagent (DMF-POCl3). This reagent is used to formylate various heterocyclic compounds, including nicotinonitrile derivatives. The reaction mixture is typically refluxed for several hours to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including the use of appropriate reagents and reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5,6-dimethylnicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-bromo-5,6-dimethylnicotinonitrile exhibits various biological activities. It has been evaluated for its potential as an antimicrobial agent and as a precursor for synthesizing biologically active compounds.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of derivatives including this compound against several bacterial strains. The results indicated that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Antioxidant Properties

In addition to its antimicrobial properties, compounds derived from this compound have shown antioxidant activity. For instance, derivatives tested in ABTS assays demonstrated notable radical scavenging capabilities, indicating their potential use in formulations aimed at preventing oxidative stress-related diseases .

Applications in Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their therapeutic effects against cancer and other diseases.

Case Studies

- Anticancer Research : Research has focused on synthesizing novel compounds based on this compound that exhibit cytotoxic effects against cancer cell lines. These studies demonstrate the compound's utility in developing targeted cancer therapies.

- Neuroprotective Agents : Some derivatives have been investigated for neuroprotective effects, showing promise in models of neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 2-Bromo-5,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors involved in various biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5,6-dimethylnicotinonitrile

- 2-Fluoro-5,6-dimethylnicotinonitrile

- 2-Iodo-5,6-dimethylnicotinonitrile

Uniqueness

2-Bromo-5,6-dimethylnicotinonitrile is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, such as those with chlorine, fluorine, or iodine atoms .

Actividad Biológica

2-Bromo-5,6-dimethylnicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H7BrN2

- Molecular Weight : 211.06 g/mol

- Log P Value : Approximately 2.04 (indicating moderate lipophilicity)

The compound features a bromine atom at the second position and two methyl groups at the fifth and sixth positions of the nicotinonitrile structure. This unique arrangement contributes to its chemical reactivity and biological activity .

Research indicates that this compound interacts with various biological targets, primarily influencing neurotransmission pathways:

- GABA A Receptor Interaction : The compound has been shown to interact with the GABA A receptor, which is crucial in mediating inhibitory neurotransmission in the central nervous system. It acts at specific sites on the receptor, potentially influencing its activity and leading to anticonvulsant effects .

Biochemical Pathways

The interaction with GABA A receptors suggests that this compound may modulate GABAergic neurotransmission, which could have implications for treating neurological disorders .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacterial strains indicates potential applications in developing new antimicrobial agents .

Cytotoxicity and Antitumor Activity

Preliminary investigations suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The specific mechanisms by which it induces cell death are still under investigation but may involve apoptosis pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 6-Bromo-5-methylpicolinonitrile | 0.82 | Contains a methyl group instead of dimethyl groups |

| 2-Bromo-4,6-diphenylnicotinonitrile | 0.75 | Features phenyl groups instead of methyl groups |

| 3-Bromo-4-methylpyridinecarbonitrile | 0.79 | Different substitution pattern on the pyridine ring |

| 4-Bromo-3-methylpyridinecarbonitrile | 0.76 | Variation in the position of bromine substitution |

This table highlights how the presence of bromine and specific methyl substitutions in this compound contribute to its distinct biological profile .

Case Studies and Research Findings

- Antimicrobial Activity Study : In a controlled laboratory setting, this compound was tested against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties .

- Neuropharmacological Research : A study investigating the effects on GABA A receptors showed that the compound could enhance GABAergic transmission in vitro, leading to potential therapeutic applications in epilepsy management .

- Cytotoxicity Assessment : In vitro assays demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxic effects on cancer cell lines, indicating its potential as an antitumor agent .

Propiedades

IUPAC Name |

2-bromo-5,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTLTCYYIULTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342566 | |

| Record name | 2-Bromo-5,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113124-06-4 | |

| Record name | 2-Bromo-5,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.